molecular formula C14H13NO4S B3544799 methyl [5-(3-methylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate

methyl [5-(3-methylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate

Cat. No. B3544799
M. Wt: 291.32 g/mol
InChI Key: NNESLZRTWJZMCG-YRNVUSSQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl [5-(3-methylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate, also known as MMDA, is a thiazolidinedione derivative that has been widely used in scientific research. It is a potent and selective PPARγ (peroxisome proliferator-activated receptor gamma) agonist, which has been shown to have anti-inflammatory, anti-diabetic, and anti-cancer properties.

Mechanism of Action

Methyl [5-(3-methylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate exerts its effects through the activation of PPARγ, a nuclear receptor that plays a key role in glucose and lipid metabolism, inflammation, and cell differentiation. Upon activation, PPARγ forms a heterodimer with retinoid X receptor (RXR) and binds to specific DNA sequences known as PPAR response elements (PPREs) in the promoter region of target genes. This leads to the transcriptional activation or repression of target genes, which in turn mediate the biological effects of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to improve insulin sensitivity, reduce blood glucose levels, and decrease plasma triglyceride and cholesterol levels in animal models of type 2 diabetes. Additionally, this compound has been shown to reduce inflammation by inhibiting the expression of pro-inflammatory cytokines such as TNF-α and IL-6. Furthermore, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells by regulating the expression of pro- and anti-apoptotic genes.

Advantages and Limitations for Lab Experiments

Methyl [5-(3-methylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate has a number of advantages for lab experiments. It is a potent and selective PPARγ agonist, which makes it a useful tool for studying the biological effects of PPARγ activation. Additionally, this compound has been shown to have low toxicity and good bioavailability, which make it a promising candidate for drug development. However, this compound has some limitations for lab experiments. It has a relatively low solubility in water, which can make it difficult to administer in vivo. Additionally, this compound has a relatively short half-life, which can limit its effectiveness in some experimental settings.

Future Directions

There are a number of future directions for research on methyl [5-(3-methylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate. One area of interest is the development of this compound analogs with improved solubility and pharmacokinetic properties. Additionally, there is a need for further studies on the mechanisms underlying the anti-inflammatory, anti-diabetic, and anti-cancer effects of this compound. Furthermore, there is a need for studies on the potential side effects of this compound, particularly in the context of long-term use. Finally, there is a need for clinical trials to evaluate the safety and efficacy of this compound in humans.

Scientific Research Applications

Methyl [5-(3-methylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory properties, which make it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, this compound has been shown to have anti-diabetic properties, which suggest that it could be used to treat type 2 diabetes. Furthermore, this compound has been shown to have anti-cancer properties, which make it a potential candidate for cancer therapy.

properties

IUPAC Name

methyl 2-[(5E)-5-[(3-methylphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO4S/c1-9-4-3-5-10(6-9)7-11-13(17)15(14(18)20-11)8-12(16)19-2/h3-7H,8H2,1-2H3/b11-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNESLZRTWJZMCG-YRNVUSSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C=C2C(=O)N(C(=O)S2)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)/C=C/2\C(=O)N(C(=O)S2)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl [5-(3-methylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate
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methyl [5-(3-methylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate
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methyl [5-(3-methylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate
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methyl [5-(3-methylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.